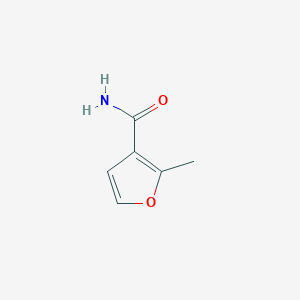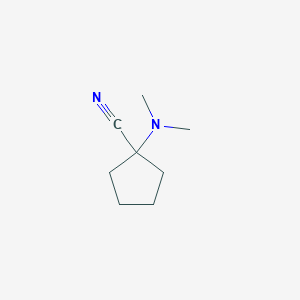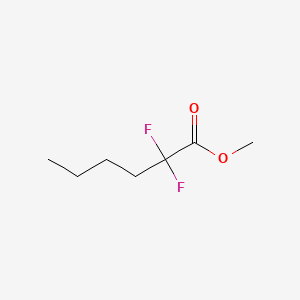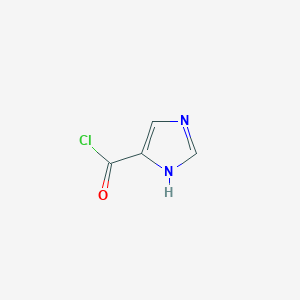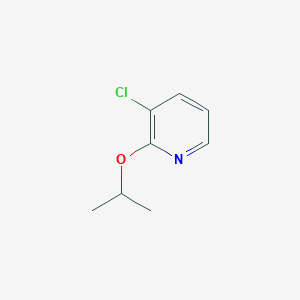
3-((1H-Indol-2-yl)methyl)-1H-indole
説明
科学的研究の応用
Corrosion Inhibition
Indole derivatives, particularly those with amino alkylated structures, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. A study demonstrated that these compounds exhibit significant inhibition efficiency, with their effectiveness increasing with the size of the amino group ring. This suggests that specific indole structures could provide a protective layer on metal surfaces, preventing corrosion in industrial applications (Verma et al., 2016).
Synthetic Applications
Indole derivatives are pivotal in the synthesis of various complex molecules. Research has shown that compounds similar to 3-((1H-Indol-2-yl)methyl)-1H-indole can serve as precursors for the synthesis of diverse organic molecules, highlighting their versatility in organic chemistry (Slaett et al., 2005). This versatility makes them valuable tools for the development of pharmaceuticals and materials.
Molecular Structure Analysis
The detailed molecular structure of indole derivatives provides insights into their potential applications. For example, crystal structure analysis helps in understanding the molecular interactions and stability of these compounds, which is crucial for designing molecules with desired physical and chemical properties (Ngah et al., 2006).
Photophysical Studies
Indole derivatives have been studied for their photophysical properties, making them potential candidates for fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent sensitivity, suggesting their use in sensing and imaging applications (Pereira et al., 2010).
Catalysis
Indole compounds have been explored as catalysts in organic reactions, such as the preparation of bis(indolyl)methanes. These reactions highlight the role of indole derivatives in facilitating various organic transformations, offering an alternative to traditional metal-based catalysts (Khalafi‐Nezhad et al., 2008).
Bioactivity and Medicinal Chemistry
The bioactivity of indole derivatives against microbial strains has been a subject of interest, with some compounds showing moderate to significant antimicrobial properties. This suggests their potential in developing new antimicrobial agents (Al-Shemary, 2017).
作用機序
Target of Action
Indole derivatives, in general, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties . The interaction of these compounds with their targets often results in significant changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biochemical processes . They are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
特性
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(19-16)10-13-11-18-17-8-4-2-6-15(13)17/h1-9,11,18-19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXKYUYEFDONQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447749 | |
| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1H-Indol-2-yl)methyl)-1H-indole | |
CAS RN |
114648-66-7 | |
| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




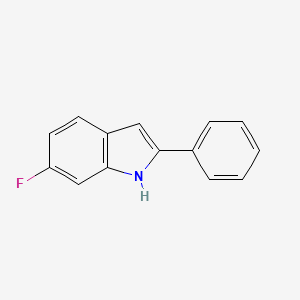
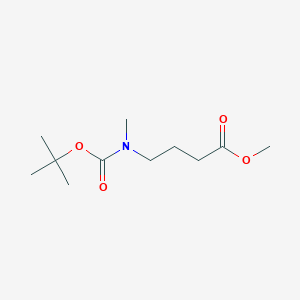
![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
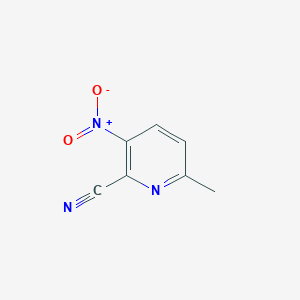
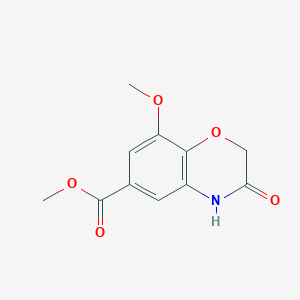
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

